molecular formula C21H22O4 B2586671 6-ethyl-2-methyl-3-phenoxy-7-(propan-2-yloxy)-4H-chromen-4-one CAS No. 315233-13-7

6-ethyl-2-methyl-3-phenoxy-7-(propan-2-yloxy)-4H-chromen-4-one

Cat. No.: B2586671
CAS No.: 315233-13-7
M. Wt: 338.403
InChI Key: AKVWAWQQMPLTTC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-methyl-3-phenoxy-7-(propan-2-yloxy)-4H-chromen-4-one typically involves multi-step organic synthesis techniques. A common synthetic route may include the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of Substituents: The ethyl, methyl, phenoxy, and propan-2-yloxy groups can be introduced through various substitution reactions. For example, alkylation reactions can be used to introduce the ethyl and methyl groups, while nucleophilic aromatic substitution can be employed to attach the phenoxy group.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule. This may require specific catalysts and reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, could be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-2-methyl-3-phenoxy-7-(propan-2-yloxy)-4H-chromen-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, 6-ethyl-2-methyl-3-phenoxy-7-(propan-2-yloxy)-4H-chromen-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential bioactivity. Chromenones are known for their anti-inflammatory, antioxidant, and antimicrobial properties, making this compound a candidate for drug discovery and development.

Medicine

In medicine, derivatives of chromenones have been investigated for their therapeutic potential in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. The specific biological activity of this compound would need to be evaluated through in vitro and in vivo studies.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as UV absorbers, fluorescent dyes, and polymers.

Mechanism of Action

The mechanism of action of 6-ethyl-2-methyl-3-phenoxy-7-(propan-2-yloxy)-4H-chromen-4-one would depend on its specific biological target. Generally, chromenones exert their effects by interacting with various molecular targets, such as enzymes, receptors, and ion channels. These interactions can modulate signaling pathways and cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A simple chromenone with known anticoagulant properties.

    Warfarin: A synthetic derivative of coumarin used as an anticoagulant medication.

    Umbelliferone: A naturally occurring coumarin with antioxidant and anti-inflammatory properties.

Uniqueness

6-ethyl-2-methyl-3-phenoxy-7-(propan-2-yloxy)-4H-chromen-4-one is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other chromenones. Its complex structure allows for a wide range of chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

6-ethyl-2-methyl-3-phenoxy-7-propan-2-yloxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4/c1-5-15-11-17-19(12-18(15)23-13(2)3)24-14(4)21(20(17)22)25-16-9-7-6-8-10-16/h6-13H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVWAWQQMPLTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(C)C)OC(=C(C2=O)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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